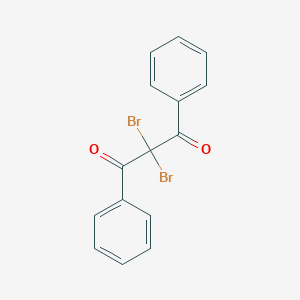

2,2-Dibromo-1,3-diphenylpropane-1,3-dione

説明

Contextualization within α,α-Dihalocarbonyl Building Blocks

The α,α-dihalocarbonyl moiety is a bifunctional system characterized by a gem-dihalocarbon (a carbon atom bonded to two halogen atoms) positioned adjacent to a carbonyl carbon. researchgate.netresearchgate.net This arrangement makes α,α-dihalocarbonyl compounds, including 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, particularly valuable as building blocks in organic synthesis. researchgate.netresearchgate.net Their chemical stability and lipophilicity have made them a privileged scaffold in medicinal chemistry and intermediates in the total synthesis of natural products. researchgate.netresearchgate.net

The reactivity of this class of compounds allows for a range of transformations beyond traditional oxidation and reduction reactions, enabling the development of novel synthetic strategies. researchgate.netresearchgate.net As a member of this group, this compound serves as a prototypical example, embodying the synthetic potential inherent in the α,α-dihalocarbonyl framework. Its structure, featuring a central carbon atom bonded to two bromine atoms and flanked by two benzoyl groups, provides multiple reactive sites for constructing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Br₂O₂ nih.gov |

| Molecular Weight | 382.05 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 16619-55-9 nih.gov |

| Appearance | White to Almost white powder to crystal |

Significance as a Versatile Synthetic Intermediate

The utility of this compound extends to its role as a versatile intermediate for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. researchgate.netnih.gov Its precursor, 1,3-diphenylpropane-1,3-dione (B8210364), and its bromo-derivatives are frequently used to construct various ring systems. researchgate.netnih.gov

The presence of two carbonyl groups and the dibrominated carbon creates a 1,3-dielectrophilic system, which is highly reactive towards various nucleophiles. This reactivity is harnessed in cyclocondensation reactions to form diverse heterocyclic scaffolds. For instance, reactions with binucleophilic reagents like hydrazines and hydroxylamine (B1172632) can lead to the formation of five-membered rings such as pyrazoles and isoxazoles, respectively. researchgate.netnih.govresearchgate.net The compound serves as a key starting material for synthesizing a variety of heterocyclic systems that are of interest in medicinal and materials chemistry. researchgate.netnih.gov

Table 2: Examples of Compound Classes Synthesized from 1,3-Diphenylpropane-1,3-dione and its Bromo-Derivatives

| Compound Class | Reactant Type |

|---|---|

| Pyrazoles | Hydrazine (B178648) derivatives researchgate.netnih.gov |

| Isoxazoles | Hydroxylamine derivatives researchgate.netresearchgate.net |

| Pyrimidines | Urea (B33335) or thiourea (B124793) derivatives researchgate.net |

| Thiazolidines | Cysteamine or related compounds researchgate.netnih.gov |

| Thiophene (B33073) derivatives | Sulfur-containing reagents researchgate.netnih.gov |

| Benzothiazines | 2-Aminothiophenol researchgate.netnih.gov |

| Quinoxalines | o-Phenylenediamine (B120857) researchgate.netnih.gov |

| Imidazotriazoles | Aminotriazoles researchgate.netnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dibromo-1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWSUDFFJVJMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493793 | |

| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-55-9 | |

| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione

Direct Bromination Protocols of 1,3-Diphenylpropane-1,3-dione (B8210364)

Direct bromination of the active methylene group in 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane) is a common approach for the synthesis of its brominated derivatives. This method takes advantage of the acidic nature of the protons on the carbon atom situated between the two carbonyl groups.

"Green" Chemistry Approaches to Bromination

In recent years, there has been a significant shift towards the development of environmentally benign chemical processes. These "green" approaches aim to minimize or eliminate the use and generation of hazardous substances. For the bromination of 1,3-dicarbonyl compounds, this has led to the exploration of solvent-free conditions and safer brominating agents.

One such approach involves the use of N-bromosuccinimide (NBS) under solvent-free conditions. The trituration of solid 1,3-diketones with NBS at room temperature can lead to high yields of the monobrominated derivatives. rsc.org This method avoids the use of organic solvents, and the succinimide byproduct can be removed with a simple water wash, making the process more ecologically desirable. rsc.org

Another green bromination strategy employs a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of sulfuric acid. rsc.org This system generates bromine in situ, avoiding the handling of hazardous liquid bromine. rsc.org Adjusting the reaction conditions can allow for selective mono- or di-bromination.

Continuous flow systems offer a safe and sustainable alternative to batch reactions for bromination. nih.gov In this method, hazardous bromine (Br₂) or potassium hypobromite (KOBr) is generated in situ by reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.gov This generated bromine is immediately used in the subsequent bromination reaction, minimizing the risks associated with handling and storing molecular bromine. nih.gov

| Reagent/Method | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | Solvent-free, room temperature trituration | 2-Bromo-1,3-diphenylpropane-1,3-dione | High | rsc.org |

| NaBr/NaBrO₃/H₂SO₄ | In situ generation of Br₂ | Brominated 1,3-diphenylpropane-1,3-dione | - | rsc.org |

| In situ generated Br₂ or KOBr | Continuous flow | Brominated products | 78% to 99% | nih.gov |

Selective Bromination using N-Halo Reagents (e.g., N,N-Dibromo-p-toluenesulfonamide)

N-halo reagents are widely used for the selective bromination of active methylene compounds due to their milder reactivity compared to molecular bromine. N-bromosuccinimide (NBS) is a commonly used reagent for the monobromination of 1,3-diketones. rsc.org It is a crystalline solid that is easier and safer to handle than liquid bromine. wordpress.com

N-bromosaccharin has also been reported as an effective reagent for the α-monobromination of 1,3-dicarbonyl compounds. koreascience.kr The reaction can be catalyzed by Lewis acids, such as Mg(ClO₄)₂, which promotes the formation of the enol tautomer and enhances the reaction rate and regioselectivity. koreascience.kr These reactions are often carried out in solvents like acetonitrile or under solvent-free conditions. koreascience.kr

While these reagents are typically used for monobromination, the synthesis of 2,2-dibromo-1,3-diphenylpropane-1,3-dione would require a stoichiometric excess of the brominating agent and potentially more forcing reaction conditions. The stepwise introduction of the bromine atoms allows for controlled synthesis, where the monobrominated intermediate, 2-bromo-1,3-diphenylpropane-1,3-dione, is first formed and then subjected to a second bromination step.

| N-Halo Reagent | Catalyst | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | None | Solvent-free or in solution | 2-Bromo-1,3-diphenylpropane-1,3-dione | rsc.org |

| N-Bromosaccharin | Mg(ClO₄)₂ | Acetonitrile or solvent-free, 0-5 °C | 2-Bromo-1,3-dicarbonyl compounds | koreascience.kr |

Synthesis from Precursors and Related Transformations

An alternative to the direct bromination of 1,3-diphenylpropane-1,3-dione is the synthesis from other precursors through various chemical transformations.

Derivation from Chalcone (B49325) Dibromides

Chalcone dibromides, which are α,β-dibromo ketones, can serve as precursors for the synthesis of various heterocyclic compounds. wpmucdn.com The synthesis of chalcone itself involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. researchgate.net The resulting α,β-unsaturated ketone can then be brominated across the double bond to yield the corresponding chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one). wpmucdn.com While not a direct route to this compound, these dibromides are structurally related and highlight the chemistry of brominated three-carbon systems flanked by phenyl groups.

Routes from α,β-Unsaturated Diaryl Ketones

α,β-Unsaturated diaryl ketones, commonly known as chalcones, are versatile starting materials in organic synthesis. researchgate.net An oxidative 1,2-aryl migration in α,β-unsaturated diaryl ketones can be mediated by reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) to form α-aryl-β,β-ditosyloxy ketones. researchgate.net This transformation indicates the possibility of functionalizing the carbon atoms of the propane backbone, which could potentially be adapted to introduce bromine atoms. However, a direct synthetic route from α,β-unsaturated diaryl ketones to this compound is not prominently described and would likely involve multiple synthetic steps.

Reactivity and Mechanistic Investigations of 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione

General Reactivity Patterns of α,α-Dibromoketones

The reactivity of α,α-dibromoketones, such as 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, is dominated by the electronic properties of the α,α-dihalocarbonyl moiety. This functional group is characterized by a bifunctional system comprising a gem-dihalogenated carbon adjacent to a carbonyl carbon. researchgate.net The primary reactive site is the α-carbon, which is rendered highly electrophilic due to the potent inductive electron-withdrawing effects of both the two adjacent bromine atoms and the two flanking carbonyl groups.

Nucleophilic Substitution: Direct attack at the electrophilic carbon.

Rearrangements: Base-induced reactions, such as the Favorskii rearrangement.

Elimination: Double dehydrohalogenation to form alkynes.

Cyclocondensation: Reactions with dinucleophiles to form heterocyclic systems.

Metal-Mediated Transformations: Reactions involving oxidative addition or the formation of organometallic reagents.

The presence of two benzoyl groups in this compound provides steric hindrance and further activates the gem-dibromo center, influencing the regioselectivity and feasibility of these reaction pathways.

Nucleophilic Substitution Reactions at the Gem-Dibromo Center

The highly electrophilic nature of the C2 carbon in this compound makes it a prime target for nucleophilic attack. However, simple SN2-type substitution is often complicated by the presence of the adjacent carbonyl groups and the two halogen atoms.

A predominant reaction pathway for α-haloketones in the presence of a base is the Favorskii rearrangement . wikipedia.orgorganicreactions.org For gem-dihaloketones that lack α-hydrogens, like this compound, a quasi-Favorskii or benzilic acid-type rearrangement is mechanistically plausible. The reaction, when treated with an alkoxide like sodium methoxide (B1231860), is proposed to proceed via nucleophilic attack on one of the carbonyl carbons. This is followed by a rearrangement where a phenyl group migrates, displacing an adjacent bromide ion and ultimately leading to a rearranged ester product after subsequent steps. wikipedia.orgddugu.ac.in

Furthermore, reactions with dinucleophiles can lead to the formation of various heterocyclic structures. For instance, the condensation of α,α-dihalo-1,3-diketones with reagents like hydrazines or amidines is a common strategy for synthesizing pyrazoles and imidazoles, respectively. olemiss.edunih.govderpharmachemica.com In these reactions, the diketone acts as a 1,3-dielectrophile, reacting with the two nucleophilic centers of the reagent to build the heterocyclic ring.

Table 1: Representative Nucleophilic Reactions of α,α-Dihalo Ketones

| Nucleophile | Reagent Example | Product Type | Ref. |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (CH₃ONa) | Rearranged Ester (Favorskii) | nrochemistry.com |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | Pyrazole (B372694) | nih.gov |

| Amidine | Formamidine Acetate | Imidazole | nih.gov |

Elimination Reactions and Alkyne Formation

Geminal dihalides are classic precursors for the synthesis of alkynes via double dehydrohalogenation. While this reaction typically requires protons on an adjacent carbon, the 1,3-dicarbonyl system in this compound offers an alternative pathway under strong basic conditions.

The reaction is believed to proceed through a Favorskii-type rearrangement followed by elimination. Treatment with a strong base could initiate a rearrangement to form an α,β-unsaturated acid derivative, which upon further reaction (e.g., decarboxylation and elimination), could yield an alkyne. A more direct, though less documented, pathway might involve the formation of a carbene-like intermediate that rearranges to form diphenylpropynone. Under forcing conditions, this intermediate could potentially cleave to form the more stable diphenylacetylene.

Electrophilic Transformations and Halogen Exchange Reactions

Direct electrophilic attack on the electron-deficient gem-dibromo carbon of this compound is mechanistically unfavorable. Electrophilic reactions would preferentially occur on the electron-rich phenyl rings (electrophilic aromatic substitution), though the deactivating nature of the benzoyl groups would necessitate harsh conditions.

Halogen exchange reactions, however, are a plausible transformation. The Finkelstein reaction , which involves treating an alkyl halide with an alkali metal iodide (e.g., sodium iodide in acetone), can be used to convert alkyl bromides to alkyl iodides. doubtnut.com The precipitation of sodium bromide in acetone (B3395972) drives the equilibrium forward. pdx.edu While not specifically documented for this compound, this reaction is a general method for α-haloketones and could potentially be applied to replace one or both bromine atoms with iodine, which may alter the compound's subsequent reactivity.

Radical Pathways and Photochemical Reactivity

The reactivity of gem-dihalo compounds can also be mediated by radical intermediates. For instance, a metal-free transformation of gem-dibromomethylenes to ketones has been reported to proceed via a radical mechanism. nih.gov Such pathways could be initiated photochemically or with a radical initiator. Photolysis of α-haloketones can lead to the homolytic cleavage of the carbon-bromine bond, generating a carbon-centered radical and a bromine radical. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or addition to unsaturated systems.

While specific photochemical studies on this compound are not widely reported, related α-diazocarbonyl compounds have been studied extensively, showing complex photochemical rearrangements. organicreactions.org It is plausible that UV irradiation of the title compound could initiate radical-based transformations, potentially leading to dehalogenation or rearrangement products.

Metal-Mediated and Organocatalytic Reactivity Profiles

Transition metal catalysis offers a powerful toolkit for transforming C-Br bonds. Gem-dihalo compounds are versatile substrates in various metal-catalyzed cross-coupling reactions. bohrium.comacs.org For example, palladium-catalyzed reactions could potentially be used to form new carbon-carbon bonds at the C2 position. Reactions like the Suzuki or Stille coupling could, in principle, be applied, although the steric hindrance and the presence of two halogens would present significant challenges regarding selectivity and reactivity.

The Reformatsky reaction is another relevant metal-mediated transformation, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. researchgate.net The reaction proceeds through an organozinc intermediate. While the classical substrate is an α-halo ester, the principle could be extended to the highly activated C-Br bonds in this compound, potentially enabling its reaction with various electrophiles.

Organocatalysis represents a newer frontier. While specific organocatalytic applications for this substrate are scarce, N-heterocyclic carbenes (NHCs) are known to react with related systems. The high electrophilicity of the carbonyl carbons in this compound makes them potential sites for attack by NHC catalysts, which could initiate novel reaction cascades.

Table 2: Potential Metal-Catalyzed Reactions

| Reaction Name | Metal Catalyst | Potential Transformation | Ref. |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) | C-C bond formation with boronic acids | nih.gov |

| Stille Coupling | Palladium(0) | C-C bond formation with organostannanes | acs.org |

Enolization and Tautomerism in Reaction Mechanisms

Keto-enol tautomerism is a fundamental process for many carbonyl compounds, particularly 1,3-dicarbonyls, where it dictates their reactivity as nucleophiles via the enolate form. The parent compound, 1,3-diphenyl-1,3-propanedione, exists predominantly in the enol form in solution, stabilized by intramolecular hydrogen bonding and conjugation.

However, a critical structural feature of this compound is the absence of α-hydrogens . The central C2 carbon is substituted with two bromine atoms, making the formation of an enol or enolate at this position impossible.

This inability to enolize has profound mechanistic implications:

Blocked Enolate Pathways: Base-mediated reactions that typically proceed through an enolate intermediate (like standard aldol (B89426) or Claisen condensations) are not possible from the C2 position.

Enhanced Electrophilicity: The lack of enolization ensures that the compound exists solely in the keto form, maintaining the full electrophilic character of the carbonyl carbons and the gem-dibromo carbon.

Favoring Alternative Mechanisms: The inability to form a stabilizing enolate intermediate makes alternative pathways, such as the aforementioned Favorskii rearrangement, more favorable upon treatment with a base. The base is more likely to attack a carbonyl carbon directly rather than abstracting a proton.

Therefore, the discussion of enolization in the context of this compound is primarily one of its absence and how this structural constraint channels its reactivity toward specific, non-enolate-based mechanistic pathways.

Transformations to Diverse Chemical Scaffolds from 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione

Heterocyclic Compound Synthesis

The strategic placement of functional groups in 2,2-Dibromo-1,3-diphenylpropane-1,3-dione allows for its conversion into numerous heterocyclic rings, which are core components of many pharmacologically active compounds.

The synthesis of pyrazole (B372694) rings from 1,3-dicarbonyl compounds is a well-established transformation, typically involving condensation with hydrazine (B178648) or its derivatives. In the case of this compound, the reaction proceeds by nucleophilic attack of the hydrazine at the carbonyl carbons, followed by cyclization and dehydration. The presence of the bromine atoms on the central carbon leads to the formation of a 4-bromopyrazole derivative.

Research has demonstrated the synthesis of 4-bromo-3,5-diaryl-pyrazoles from the reaction of α-bromo-1,3-diaryl-propane-1,3-diones with various nucleophiles, including thiosemicarbazide (B42300) and semicarbazide (B1199961) hydrochloride, in an ethanol (B145695) solvent. organic-chemistry.orgrsc.org This general methodology is applicable to this compound. The reaction with hydrazine hydrate (B1144303) would lead to the formation of 4-bromo-3,5-diphenylpyrazole. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular condensation to form a dihydropyrazole intermediate, which then eliminates water and hydrogen bromide to yield the aromatic pyrazole ring.

Table 1: Synthesis of 4-Bromo-3,5-diphenylpyrazole

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | 4-Bromo-3,5-diphenylpyrazole |

| This compound | Semicarbazide hydrochloride | 1-Carboxamido-4-bromo-3,5-diphenylpyrazole |

| This compound | Thiosemicarbazide | 1-Thiocarboxamido-4-bromo-3,5-diphenylpyrazole |

The synthesis of aziridines from gem-dihalocarbonyl compounds is challenging. Standard methods for aziridination often involve the reaction of alkenes with nitrogen sources or the cyclization of haloamines. The reaction of a 2,2-dibromo-1,3-diketone with a primary amine would require a complex sequence of double substitution at the same carbon, which is sterically hindered and electronically unfavorable. Often, vicinal dihalides undergo elimination reactions with primary amines rather than substitution to form aziridines. organic-chemistry.org

A plausible, though not widely documented, pathway could involve a Favorskii-type rearrangement. However, a more direct approach for aziridine (B145994) formation from this substrate is not established in the literature. Hypothetically, a reaction with a primary amine could lead to the formation of an enaminone intermediate after the elimination of HBr, but subsequent cyclization to an aziridine ring from this intermediate is unlikely. Therefore, the transformation of this compound to aziridine derivatives is not a conventional or well-documented synthetic route.

The formation of the isoxazole (B147169) ring from 1,3-dicarbonyl compounds and hydroxylamine (B1172632) is a classical and efficient method. harvard.edunih.gov This reaction involves the condensation of hydroxylamine with the dione, leading to the formation of a monoxime intermediate, which subsequently cyclizes and dehydrates to yield the isoxazole.

When this compound is treated with hydroxylamine hydrochloride, the expected product is 4-bromo-3,5-diphenylisoxazole. The reaction first forms an oxime at one of the carbonyl groups. The hydroxyl group of the oxime then attacks the second carbonyl carbon, leading to a cyclized intermediate. The elimination of a water molecule and hydrogen bromide from this intermediate results in the formation of the stable aromatic isoxazole ring. Studies on the reaction of chalcone (B49325) dibromides with hydroxylamine hydrochloride support this cyclization pathway to form isoxazole derivatives. harvard.edu

Table 2: Synthesis of 4-Bromo-3,5-diphenylisoxazole

| Reactant | Reagent | Product |

| This compound | Hydroxylamine hydrochloride | 4-Bromo-3,5-diphenylisoxazole |

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a well-known multi-component reaction that typically uses a β-ketoester (a 1,3-dicarbonyl compound), an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to a pyridine. scirp.orgnih.govscirp.org By analogy, this compound could serve as the 1,3-dicarbonyl component. A reaction with two equivalents of an enamine (derived from a β-ketoester and ammonia) and an aldehyde could theoretically lead to a highly substituted pyridine ring, although this specific application is not extensively detailed. A more direct route involves the reaction of 1,5-dicarbonyl compounds with ammonia, which is not directly applicable here. However, reactions of α-bromo-1,3-dicarbonyl compounds are known to produce various heterocyclic systems. mdpi.com

Pyrimidine (B1678525) Synthesis: The Pinner synthesis is a classical method for preparing pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orgnih.gov This represents a viable pathway for converting this compound into a pyrimidine derivative. The reaction with an amidine, such as benzamidine, would proceed via initial condensation at the carbonyl groups, followed by cyclization and aromatization through the elimination of water and hydrogen bromide, yielding a highly substituted 4-bromopyrimidine. Reactions of fluorinated 1,3-diketones with urea (B33335) or thiourea (B124793) are also known to produce pyrimidine derivatives, suggesting a similar reactivity pattern. researchgate.net

Table 3: Plausible Synthesis of Pyridine and Pyrimidine Derivatives

| Scaffold | Reagents | Potential Product | Synthetic Route |

| Pyridine | Aldehyde, Ammonia | Substituted Diphenylpyridine | Hantzsch-type Synthesis |

| Pyrimidine | Amidine hydrochloride | 2-Substituted-4-bromo-5,6-diphenylpyrimidine | Pinner Synthesis |

The Hantzsch synthesis is a versatile method for the preparation of various five-membered heterocycles, including selenazoles. nih.govbaranlab.org The synthesis of 1,3-selenazoles is commonly achieved through the reaction of an α-haloketone with a selenium-containing nucleophile like selenourea (B1239437) or a selenoamide. researchgate.netyoutube.comnih.gov

Given that this compound possesses the structural features of an α,α-dihalo-β-diketone, it can readily serve as the electrophilic component in a Hantzsch-type condensation. The reaction with selenourea is expected to proceed via nucleophilic attack of the selenium on one of the carbonyl carbons, followed by attack of the nitrogen on the other carbonyl group, leading to a cyclized intermediate. Subsequent dehydration and dehydrobromination would afford a 2-amino-4-bromo-5-benzoyl-selenazole derivative. Research confirms that 2,2-dibromo-1-arylethanones react with selenoureas to yield 2-amino-1,3-selenazoles, supporting this proposed transformation.

Table 4: Synthesis of Selenazole Derivatives

| Reactant | Reagent | Potential Product |

| This compound | Selenourea | 2-Amino-4-bromo-5-benzoyl-4-phenyl-1,3-selenazole |

| This compound | Selenoamides | 2,4-Disubstituted-5-benzoyl-4-phenyl-1,3-selenazole |

The most common method for furan (B31954) synthesis from dicarbonyl compounds is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound and is therefore not directly applicable to the 1,3-dicarbonyl structure of the starting material. mdpi.com However, other methods exist for the synthesis of furans from 1,3-dicarbonyls.

One established route is the Feist-Benary furan synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an α-halo ketone in the presence of a base. Another approach involves the tandem propargylation-cycloisomerization of 1,3-dicarbonyl compounds with propargylic alcohols or acetates, often catalyzed by FeCl₃, to yield highly substituted furans. nih.gov Furthermore, copper-catalyzed domino reactions of 1,3-diketones with reagents like 2,3-dibromo-1-propene have been shown to produce 2,3,5-trisubstituted furans. nih.gov Applying this logic, a reaction between this compound and a suitable C2 synthon under catalytic conditions could potentially lead to a furan derivative, although this specific transformation is not explicitly detailed in the reviewed literature.

Flavone (B191248) Cyclization Reactions

The synthesis of flavones, a class of compounds based on the 2-phenylchromen-4-one backbone, is a common transformation for 1,3-dicarbonyl compounds. A key prerequisite for this cyclization is the presence of a hydroxyl group on one of the aryl rings, specifically at the ortho-position to the carbonyl group. This allows for an intramolecular condensation to form the pyranone ring characteristic of flavones.

For this compound, a direct cyclization to a flavone is not a commonly reported transformation. This is because the parent structure lacks the necessary ortho-hydroxyl group. However, related substrates that do contain this functionality readily undergo cyclization. For instance, the reaction of a 2-hydroxy-substituted dibenzoylmethane (B1670423) with bromine in dimethylformamide (DMF) can lead to the formation of 3-bromo flavones. In this reaction, the phenolic hydroxyl group attacks one of the carbonyls, and subsequent dehydration and elimination of HBr from the brominated central carbon would lead to the flavone core.

While not directly applicable to this compound itself, this highlights a potential synthetic route if the starting material were to be first functionalized with an ortho-hydroxyl group on one of its phenyl rings.

Table 1: Plausible Flavone Synthesis from a Related 1,3-Diketone This table is based on analogous reactions, as direct flavone cyclization of the title compound is not widely documented.

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Br2, DMF, reflux | 3-Bromo-2-phenyl-4H-chromen-4-one |

Other Annulation and Cyclocondensation Reactions

The 1,3-dielectrophilic nature of this compound makes it an excellent substrate for annulation and cyclocondensation reactions with various dinucleophiles to form a wide array of heterocyclic scaffolds. The two carbonyl groups and the two bromine atoms provide multiple reactive sites for ring formation.

Quinoxaline (B1680401) Synthesis: A classic and highly effective method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.itresearchgate.netnih.gov this compound can serve as a synthetic equivalent of a 1,2-dicarbonyl compound in this context. The reaction likely proceeds through initial nucleophilic attack of one amino group on a carbonyl, followed by an intramolecular cyclization and subsequent elimination of two molecules of hydrogen bromide to afford the aromatic quinoxaline ring system.

Benzodiazepine Synthesis: In a similar fashion, reaction with o-phenylenediamine under different conditions, or with other diamines, can potentially lead to the formation of seven-membered rings, such as benzodiazepines. mdpi.comnih.gov The reaction of 1,3-dicarbonyl compounds with o-phenylenediamines is a known route to 1,5-benzodiazepines. The gem-dibromo functionality offers a handle for further transformations or may direct the cyclization pathway.

Other Heterocycles: The reactivity of the 1,3-dione system allows for the construction of other heterocycles. For example, condensation with guanidine (B92328) could yield pyrimidine derivatives. nih.govnih.govresearchgate.net The reaction with Lawesson's reagent could be employed to synthesize thiophene (B33073) derivatives through thionation of the carbonyls followed by cyclization. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Dinucleophile | Heterocyclic Product Class | Plausible Product Structure |

|---|---|---|

| o-Phenylenediamine | Quinoxaline | 2-Benzoyl-3-phenylquinoxaline |

| o-Phenylenediamine | Benzodiazepine | 2,4-Diphenyl-3H-1,5-benzodiazepine |

| Guanidine | Pyrimidine | 2-Amino-4,6-diphenyl-5-bromopyrimidine |

Carbon-Carbon Bond Forming Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org For a 1,3-dicarbonyl compound to act as a Michael donor, it typically requires the presence of an acidic proton on the central carbon to form a stabilized enolate.

In the case of this compound, the central carbon lacks protons. Therefore, it cannot be deprotonated to form an enolate and cannot function as a Michael donor under standard basic conditions. Furthermore, it is not an α,β-unsaturated system and thus cannot act as a Michael acceptor. Consequently, Michael addition reactions are not a characteristic transformation for this specific compound.

Cyclopropanation involves the formation of a cyclopropane (B1198618) ring. Common methods include the reaction of an alkene with a carbene or carbenoid, or intramolecular cyclization reactions. wikipedia.orgnih.govnih.govmasterorganicchemistry.comorganic-chemistry.org this compound is not typically employed as a direct substrate in these transformations. Its structure does not lend itself to acting as a carbene precursor or an alkene for cycloaddition. While intramolecular cyclization of 1,3-dihalides can produce cyclopropanes via a Wurtz-type reaction, the presence of the carbonyl groups in the target compound directs its reactivity towards other pathways, such as rearrangement reactions. wikipedia.org

Rearrangement Reactions

One of the most significant transformations for α-haloketones, particularly α,α-dihaloketones, is the Favorskii rearrangement. This reaction typically occurs in the presence of a base (e.g., hydroxide, alkoxide, or amine) and results in a skeletal rearrangement to form a carboxylic acid derivative.

For this compound, a Favorskii-type rearrangement is a highly plausible reaction pathway. Although the compound lacks α'-protons for the classic cyclopropanone (B1606653) mechanism, a quasi-Favorskii rearrangement can occur. The proposed mechanism involves the nucleophilic attack of a base (e.g., methoxide) on one of the carbonyl carbons. This is followed by a rearrangement where one of the phenyl groups migrates, displacing a bromide ion. A subsequent series of steps, including elimination of the second bromide, would lead to a rearranged product. For α,α'-dihaloketones, the Favorskii rearrangement is known to yield α,β-unsaturated carboxylic acid derivatives. organic-chemistry.org

Table 3: Expected Product from Favorskii Rearrangement

| Starting Material | Reagents/Conditions | Plausible Product |

|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH) | Methyl 2,3-diphenyl-3-oxo-2-propenoate |

This rearrangement provides a powerful method for transforming the 1,3-dione skeleton into a different and synthetically useful unsaturated ester scaffold.

Computational Chemistry and Theoretical Studies of 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

No specific data from quantum chemical calculations, such as optimized geometries, electronic properties, or spectroscopic predictions for 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, are available in the reviewed literature. Such calculations would typically provide bond lengths, bond angles, dihedral angles, and charge distributions, which are fundamental to understanding the molecule's structure and reactivity.

Mechanistic Probing via Computational Simulations

There is a lack of published research detailing the use of computational simulations to probe the reaction mechanisms involving this compound. Therefore, no data on transition states, activation energies, or reaction pathways for this specific compound can be presented.

Theoretical Aspects of Tautomerism and Conformational Analysis

A theoretical investigation into the tautomerism and conformational landscape of this compound has not been reported. Consequently, there is no computational data available on the relative energies of different conformers or tautomers for this molecule.

Advanced Applications and Emerging Research Areas of 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione

Role as an Intermediate in Pharmaceutical Development

In the realm of pharmaceutical development, 2,2-Dibromo-1,3-diphenylpropane-1,3-dione serves as a valuable intermediate in the synthesis of a wide array of heterocyclic compounds. Heterocyclic structures are foundational to a vast number of drugs due to their ability to interact with biological targets. The dual bromine atoms in this compound make it a potent electrophile, readily reacting with binucleophilic reagents to form various ring systems.

One of the key applications of this compound is in the synthesis of nitrogen-containing heterocycles such as pyrazoles, imidazoles, and diazepines. For instance, the reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of substituted pyrazoles, a class of compounds known for their anti-inflammatory, analgesic, and anticancer activities. Similarly, its reaction with diamines can yield diazepine (B8756704) derivatives, which are central to many psychoactive drugs.

The following table illustrates the potential of this compound in the synthesis of pharmaceutically relevant heterocyclic cores.

| Binucleophile | Resulting Heterocyclic Core | Potential Therapeutic Area |

| Hydrazine | Pyrazole (B372694) | Anti-inflammatory, Analgesic |

| Amidines | Imidazole | Antifungal, Anticancer |

| Diamines | Diazepine | Anxiolytic, Anticonvulsant |

| Thioamides | Thiazole | Antibacterial, Antiviral |

It is important to note that while the parent compound, 1,3-diphenylpropane-1,3-dione (B8210364), and its monobrominated counterpart are known to be precursors to compounds with anti-mutagenic and anti-cancer properties, the specific biological activities of derivatives from the dibromo variant are a subject of ongoing research. researchgate.net

Utility in Agrochemical Synthesis

The principles that make this compound a useful intermediate in pharmaceuticals also apply to the synthesis of agrochemicals. Many modern herbicides, insecticides, and fungicides are based on heterocyclic scaffolds. The ability of this dibromo compound to efficiently construct these frameworks is of significant interest to the agrochemical industry.

For example, the synthesis of pyrazole-containing compounds is not only relevant to pharmaceuticals but also to the development of potent herbicides. By reacting this compound with substituted hydrazines, chemists can create a library of pyrazole derivatives to be screened for herbicidal activity. The phenyl groups on the dibromo starting material can also be modified to fine-tune the biological activity and environmental profile of the resulting agrochemical.

The versatility of this compound in agrochemical synthesis is further demonstrated by its potential to be a precursor to various classes of pesticides, as outlined in the table below.

| Target Pesticide Class | Heterocyclic Intermediate | General Application |

| Pyrazole Herbicides | Substituted Pyrazoles | Weed Control |

| Strobilurin Fungicides | Phenyl-substituted heterocycles | Fungal Disease Control |

| Neonicotinoid Insecticides | Nitrogen-containing heterocycles | Insect Control |

Contribution to the Development of Advanced Materials with Specific Electronic Properties

The field of materials science is increasingly focused on the development of organic materials with tailored electronic and photophysical properties for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 1,3-diphenylpropane-1,3-dione scaffold is a known component in molecules designed for these purposes.

This compound can be utilized as a monomer or a precursor to monomers for the synthesis of novel polymers and macromolecules. The bromine atoms can serve as handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build larger conjugated systems. The electron-withdrawing nature of the dicarbonyl unit, combined with the electron-donating or -accepting properties of the phenyl rings (which can be further functionalized), allows for the tuning of the electronic band gap of the resulting materials. This control over the electronic structure is crucial for optimizing the performance of organic electronic devices.

| Application Area | Desired Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency | Building block for emissive polymers |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high charge carrier mobility | Precursor to donor or acceptor materials |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good on/off ratio | Monomer for semiconducting polymers |

Integration in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. The high reactivity of this compound makes it an excellent candidate for inclusion in MCRs.

In a typical MCR involving this compound, it would likely act as the electrophilic component, reacting sequentially with multiple nucleophiles to build a complex molecular architecture. For example, a reaction could be designed where this compound reacts with an amine and a cyanide source to produce a highly functionalized aminonitrile, a versatile intermediate for further synthetic transformations.

The integration of this compound into MCRs opens up new avenues for the diversity-oriented synthesis of novel compound libraries for drug discovery and materials science. This approach allows for the rapid exploration of chemical space and the identification of molecules with desired properties.

Future Perspectives and Challenges in 2,2 Dibromo 1,3 Diphenylpropane 1,3 Dione Research

Development of Sustainable Synthetic Methodologies

The pursuit of green chemistry principles in the synthesis of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione is a paramount challenge. Current synthetic routes often rely on traditional brominating agents and organic solvents, which can be hazardous and environmentally detrimental. Future research should focus on developing methodologies that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Key Research Directions:

Catalytic Bromination: Investigating the use of catalysts to improve the efficiency and selectivity of the bromination of 1,3-diphenylpropane-1,3-dione (B8210364) is a promising avenue. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or organocatalysts that avoid the use of toxic metals.

Green Solvents: The replacement of conventional chlorinated solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents is a critical goal. Research into the solubility and reactivity of the reactants and products in these green solvents will be essential.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future methodologies should aim for high atom economy, potentially through novel reaction designs that avoid the formation of byproducts.

A comparative analysis of potential sustainable approaches is presented in the table below.

| Methodology | Potential Advantages | Research Challenges |

| Catalytic Bromination | Reduced reagent usage, higher selectivity, potential for catalyst recycling. | Catalyst design and optimization, catalyst deactivation, separation of catalyst from product. |

| Use of Green Solvents | Reduced environmental impact, improved safety profile. | Solubility of reactants, reaction kinetics in alternative solvents, solvent recovery and reuse. |

| High Atom Economy Reactions | Minimized waste generation, increased process efficiency. | Design of novel reaction pathways, discovery of new reagents and catalysts. |

Advancements in Stereoselective Transformations

The prochiral nature of the carbon atom bearing the two bromine atoms in this compound offers intriguing possibilities for stereoselective synthesis. The development of methods to control the stereochemistry of reactions involving this compound could lead to the synthesis of novel chiral building blocks for pharmaceuticals and materials science.

Challenges and Opportunities:

Asymmetric Desymmetrization: A significant challenge lies in the development of catalytic asymmetric reactions that can selectively replace one of the bromine atoms, leading to the formation of a chiral center. This could be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic bromine atoms.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the 1,3-diphenylpropane-1,3-dione backbone could provide a means to direct the stereochemical outcome of subsequent reactions. The design and synthesis of effective and easily removable chiral auxiliaries will be a key research focus.

Stereospecific Reactions: Investigating reactions where the stereochemistry of the starting material is transferred to the product is another important area. This would require a deep understanding of the reaction mechanisms and the factors that govern stereochemical control.

Exploration of Novel and Undiscovered Reaction Pathways

Beyond its established reactivity, this compound may possess untapped potential for novel chemical transformations. The unique electronic and steric environment created by the two bromine atoms and the adjacent carbonyl groups could enable unprecedented reaction pathways.

Areas for Exploration:

Reactions with Novel Nucleophiles and Electrophiles: A systematic investigation of the reactivity of this compound with a wide range of currently unexplored nucleophiles and electrophiles could lead to the discovery of new synthetic methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions: The two C-Br bonds present opportunities for sequential or double cross-coupling reactions catalyzed by transition metals. This could allow for the efficient construction of complex molecular architectures.

Radical Reactions: The potential for the homolytic cleavage of the C-Br bonds under photolytic or thermal conditions opens up avenues for exploring radical-mediated transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Implementation in Flow Chemistry and Mechanochemical Syntheses

The integration of the synthesis and reactions of this compound into modern synthetic technologies like flow chemistry and mechanochemistry presents significant opportunities for process intensification, improved safety, and enhanced sustainability.

Flow Chemistry Applications:

Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions like bromination. drreddys.com The development of a continuous flow process for the synthesis of this compound would be a significant advancement.

| Parameter | Advantages of Flow Chemistry |

| Heat Transfer | Superior heat exchange minimizes the risk of thermal runaways. |

| Mixing | Efficient mixing ensures homogeneity and consistent reaction rates. |

| Safety | Small reactor volumes reduce the hazard potential of handling reactive intermediates. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. |

Mechanochemical Syntheses:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. researchgate.net Exploring the mechanochemical synthesis of this compound by ball milling 1,3-diphenylpropane-1,3-dione with a solid brominating agent could provide a highly sustainable and efficient synthetic route. This approach could potentially reduce reaction times and simplify purification procedures. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via bromination of 1,3-diphenylpropane-1,3-dione using brominating agents (e.g., Br₂ or HBr) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to prevent over-bromination.

- Solvent : Use dichloromethane or carbon tetrachloride for solubility and reactivity.

- Catalyst : Lewis acids like FeBr₃ enhance regioselectivity.

Validation : Confirm structure via single-crystal X-ray diffraction (SC-XRD), which reveals a planar diketone core with bromine atoms at the 2-positions .

Q. Table 1: Typical Synthesis Conditions

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Dichloromethane | |

| Reaction Time | 4–6 hours |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (Category 2A eye irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS Category 3 for respiratory irritation) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Note : Conduct a risk assessment prior to scaling up reactions.

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. To address this:

Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data .

Solvent Modeling : Include solvent effects (e.g., PCM model) to improve computational accuracy.

XRD Cross-Validation : Use SC-XRD bond lengths/angles (e.g., C–Br = 1.89 Å, Br–C–Br = 112°) to validate computational geometries .

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value | Source |

|---|---|---|

| Basis Set | 6-311+G(d,p) | |

| Solvent Model | Polarizable Continuum (PCM) | |

| Functional | B3LYP |

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer: The bromine atoms are electron-withdrawing, directing nucleophilic attacks to the carbonyl groups. To enhance selectivity:

- Protecting Groups : Temporarily block carbonyls using silyl ethers to direct substitution to bromine sites.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

- Kinetic Control : Use low temperatures (-20°C) to favor mono-substitution intermediates .

Validation : Monitor reaction progress via LC-MS and isolate intermediates for SC-XRD analysis .

Q. How can environmental impacts of this compound be mitigated in research settings?

Methodological Answer:

- Waste Minimization : Use microfluidic reactors to reduce solvent and reagent volumes .

- Degradation Studies : Investigate photolytic decomposition under UV light (λ = 254 nm) to identify non-toxic byproducts.

- Biodegradation Screening : Test microbial consortia (e.g., Pseudomonas spp.) for bromine removal efficacy .

Q. Table 3: Environmental Safety Metrics

| Parameter | Value | Source |

|---|---|---|

| Photolytic Half-Life | ~48 hours (UV) | |

| Bioaccumulation (Log Kow) | 3.2 (moderate) |

Q. What advanced characterization techniques validate its electronic structure?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Confirm bromine oxidation states (Br 3d₅/₂ ~70 eV) .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of bromine.

- UV-Vis Spectroscopy : Correlate λₘₐₓ with DFT-predicted HOMO-LUMO gaps (e.g., 280 nm for π→π* transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。